molecular formula C16H17N3O6S B3544460 N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide

N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide

Cat. No. B3544460
M. Wt: 379.4 g/mol
InChI Key: VVSKVVSSQUKLAS-UHFFFAOYSA-N
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Description

N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide, also known as MNNG, is a chemical compound that has been widely used in scientific research. It is a potent mutagen that has been used to induce mutations in various organisms, including bacteria, yeast, and mammalian cells. MNNG has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide involves the formation of DNA adducts, which are covalent bonds between this compound and DNA molecules. These adducts can cause mutations in the DNA sequence, leading to changes in gene expression and cellular function. This compound primarily targets the guanine base in DNA, leading to the formation of O^6-methylguanine adducts.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce DNA damage, cell cycle arrest, and apoptosis in cells. This compound has also been shown to affect gene expression and protein synthesis. The effects of this compound on cellular function depend on the dose and duration of exposure.

Advantages and Limitations for Lab Experiments

N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide has several advantages as a mutagen in lab experiments. It is a potent mutagen that can induce mutations at low doses, making it useful for studying the effects of mutagens on gene expression and cellular function. This compound is also easy to use and can be applied to a wide range of organisms. However, this compound has several limitations as well. It is a toxic compound that can be hazardous to handle, requiring proper safety precautions. This compound can also induce mutations at random locations in the DNA sequence, making it difficult to study specific genes or regions of the genome.

Future Directions

There are several future directions for research on N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide. One direction is to study the effects of this compound on specific genes or regions of the genome. This could be done through the use of CRISPR-Cas9 technology to target specific genes for mutation. Another direction is to develop new drugs and therapies that target the DNA adducts formed by this compound. This could lead to new treatments for cancer and other diseases caused by mutations in DNA. Finally, further research is needed to understand the long-term effects of this compound exposure on human health and the environment.

Scientific Research Applications

N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide has been widely used in scientific research as a potent mutagen. It has been used to induce mutations in various organisms, including bacteria, yeast, and mammalian cells. This compound has been used to study the genetic basis of cancer, DNA repair mechanisms, and the effects of mutagens on gene expression. This compound has also been used to develop new drugs and therapies for cancer treatment.

properties

IUPAC Name

2-(3-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-25-15-8-4-6-13(10-15)18(26(2,23)24)11-16(20)17-12-5-3-7-14(9-12)19(21)22/h3-10H,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSKVVSSQUKLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.